molecular formula C12H16N2O3 B7973608 Methyl 4-amino-3-(morpholin-4-yl)benzoate

Methyl 4-amino-3-(morpholin-4-yl)benzoate

Cat. No.: B7973608
M. Wt: 236.27 g/mol
InChI Key: PSFFGTUFWXSKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-(morpholin-4-yl)benzoate is a chemical compound that features a benzoate ester linked to a morpholine ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(morpholin-4-yl)benzoate typically involves the reaction of 4-amino-3-(morpholin-4-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Another method involves the use of methyl chloroformate as a reagent to esterify the benzoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate esters depending on the reagents used.

Scientific Research Applications

Methyl 4-amino-3-(morpholin-4-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(morpholin-4-yl)benzoate: Lacks the amino group, which may affect its reactivity and biological activity.

    4-Amino-3-(morpholin-4-yl)benzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity properties.

Uniqueness

Methyl 4-amino-3-(morpholin-4-yl)benzoate is unique due to the presence of both an amino group and a morpholine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-amino-3-morpholin-4-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-12(15)9-2-3-10(13)11(8-9)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFFGTUFWXSKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.